

In-Depth Technical Guide: Molecular Weight of 6,7-Dimethoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,7-Dimethoxyquinoxalin-2-ol

Cat. No.: B1312644

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of **6,7-Dimethoxyquinoxalin-2-ol**, a quinoxaline derivative of interest in medicinal chemistry and drug discovery. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a precise calculation of its molecular weight.

Chemical Identity

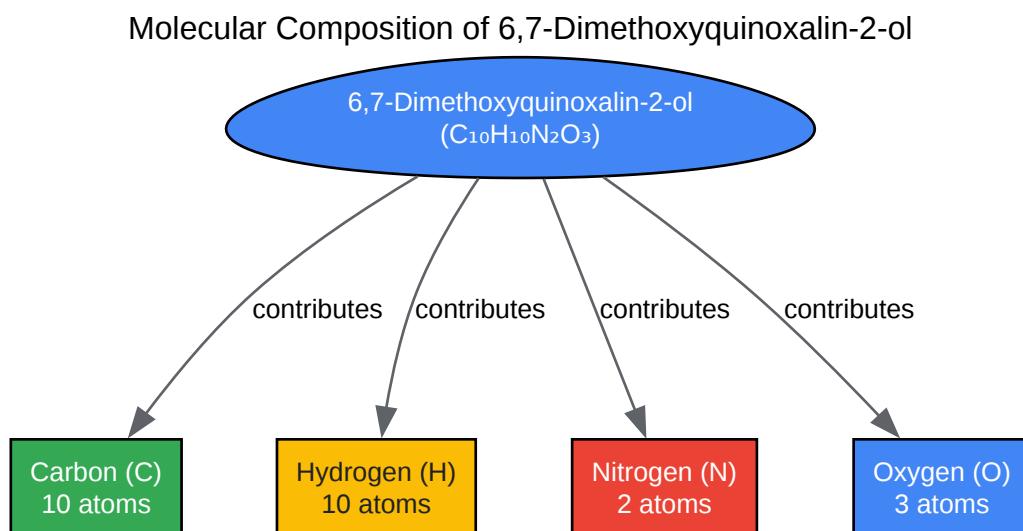
Systematic Name: **6,7-Dimethoxyquinoxalin-2-ol** CAS Number: 5739-98-0 Molecular Formula: $C_{10}H_{10}N_2O_3$ [\[1\]](#)[\[2\]](#)

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for **6,7-Dimethoxyquinoxalin-2-ol** is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Quantitative Data Summary

The table below summarizes the key quantitative data used in the molecular weight calculation.


Component	Symbol	Quantity	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	10	12.011	120.11
Hydrogen	H	10	1.008	10.08
Nitrogen	N	2	14.007	28.014
Oxygen	O	3	15.999	47.997
Total Molecular Weight		206.191		

Note: Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC). They represent a weighted average of the naturally occurring isotopes of each element.

The calculated molecular weight of **6,7-Dimethoxyquinoxalin-2-ol** is 206.191 g/mol. This value is consistent with the molecular weight of 206.2 g/mol provided by chemical suppliers[[1](#)][[3](#)].

Molecular Composition Visualization

The following diagram illustrates the elemental composition of **6,7-Dimethoxyquinoxalin-2-ol**, showing the constituent elements that contribute to its overall molecular weight.

[Click to download full resolution via product page](#)

Caption: Elemental contribution to the molecular structure.

Experimental Protocols

The determination of the molecular formula and weight of a novel or known compound like **6,7-Dimethoxyquinoxalin-2-ol** typically involves the following standard analytical techniques:

4.1. Mass Spectrometry (MS)

- Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular weight of the compound.
- Methodology:
 - A sample of **6,7-Dimethoxyquinoxalin-2-ol** is introduced into the mass spectrometer.
 - The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
 - A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule (molecular ion peak) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the chemical structure of the molecule, which confirms the number and types of atoms present, thereby validating the molecular formula.
- Methodology:
 - A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d_6 , CDCl_3).

- The sample is placed in a strong magnetic field within the NMR spectrometer.
- ^1H NMR and ^{13}C NMR spectra are acquired.
- The chemical shifts, integration values, and coupling patterns in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are analyzed to determine the connectivity of atoms and confirm the presence of the dimethoxy, quinoxaline, and hydroxyl functional groups, consistent with the proposed structure and molecular formula.

4.3. Elemental Analysis

- Objective: To determine the percentage composition of each element (C, H, N, O) in the compound.
- Methodology:
 - A precisely weighed sample of the compound is combusted in a controlled environment.
 - The resulting combustion products (CO_2 , H_2O , N_2) are quantitatively measured.
 - The percentages of carbon, hydrogen, and nitrogen are calculated from the amounts of their respective combustion products.
 - The percentage of oxygen is typically determined by difference.
 - The experimentally determined elemental percentages are compared with the theoretical percentages calculated from the proposed molecular formula ($\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3$) to verify its accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoxalines page 33 | BenchChem [benchchem.com]

- 2. 5739-98-0|6,7-Dimethoxyquinoxalin-2-ol|BLD Pharm [bldpharm.com]
- 3. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Weight of 6,7-Dimethoxyquinoxalin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312644#molecular-weight-of-6-7-dimethoxyquinoxalin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com